molecular formula C7H8BrN B1590421 2-(2-Bromoethyl)pyridine CAS No. 39232-04-7

2-(2-Bromoethyl)pyridine

Cat. No.: B1590421
CAS No.: 39232-04-7
M. Wt: 186.05 g/mol
InChI Key: VZWCPLGFXOCGLM-UHFFFAOYSA-N
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Safety and Hazards

2-(2-Bromoethyl)pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves and eye protection, when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)pyridine can be synthesized by reacting pyridine with ethyl bromide under appropriate conditions . The specific reaction conditions may vary depending on the synthetic route chosen. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

2-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:

    2-(2-Chloroethyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.

    2-(2-Iodoethyl)pyridine: Contains an iodine atom instead of bromine.

    2-(2-Fluoroethyl)pyridine: Contains a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCPLGFXOCGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512813
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-04-7
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-(hydroxyethyl)pyridine (10 mL, 88.8 mmol) was added HBr (conc) (90 mL). The mixture was heated to reflux overnight. The next day, excess HBr was removed and the resulting solid recrystallized from iPrOH to provide 2-(bromoethyl)pyridine, yield=100%. 1H NMR (300 MHz, DMSO) δ3.0 (t, 2H), 3.9 (t, 2H), 7.79 (t, 1H), 7.8 (d, 1H), 8.4 (t, 1H), 8.7 (d, 1H).
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Synthesis routes and methods III

Procedure details

To a solution of 2-pyridineethanol (1.00 ml) in tetrahydrofuran (20 ml) were successively added triphenylphosphine (3.51 g) and carbon tetrabromide (4.44 g) with stirring at room temperature, and the resulting mixture was stirred at room temperature overnight. After stirring, to the reaction mixture was added diethyl ether, and insoluble materials were filtered off, and the organic layer was washed successively with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (1:3) as the eluent to afford the title compound (1.30 g, yield: 78%) as a yellow oil.
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78%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of 2-pyridin-2-yl-ethanol (1 g, 8.1 mmol) in diethyl ether (20 mL) was added freshly distilled phosphorous tribromide (0.75 g, 2.7 mmol) over 15 min. The reaction mixture was warmed to r.t. and stirred for a further 5 hours. The reaction mixture was poured into an excess of cooled bicarbonate solution and extracted with dichloromethane (×2). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2-(2-bromo-ethyl)-pyridine (0.87 g, 58%) as a liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromoethyl)pyridine
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2-(2-Bromoethyl)pyridine
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2-(2-Bromoethyl)pyridine
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2-(2-Bromoethyl)pyridine
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Reactant of Route 6
2-(2-Bromoethyl)pyridine

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